molecular formula C13H10ClFN4O B2887057 5-(2-氯-4-氟苄基)-1-甲基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 866870-36-2

5-(2-氯-4-氟苄基)-1-甲基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

货号: B2887057
CAS 编号: 866870-36-2
分子量: 292.7
InChI 键: XPBIZFPXVDASOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the linear formula: C11H8N2Cl1F1 . It’s a part of the pyrazolo[3,4-d]pyrimidine class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused with a pyrimidine ring . The compound also contains a 2-chloro-4-fluorobenzyl group .


Physical and Chemical Properties Analysis

The compound is a faint yellow solid with a melting point of 287.7–288.6 °C . Its molecular weight can be inferred from its molecular formula (C11H8N2Cl1F1) and is approximately 226.65 g/mol.

科学研究应用

强效且选择性的 PDE9 抑制剂

一种与 5-(2-氯-4-氟苄基)-1-甲基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮密切相关的化合物,被认定为 BAY 73-6691,已被描述为磷酸二酯酶 9 (PDE9) 的第一个强效且选择性的抑制剂。该化合物对人和小鼠 PDE9 表现出体外选择性,目前正在开发用于治疗阿尔茨海默病。它对其他环核苷酸特异性磷酸二酯酶表现出中等活性。该研究利用 PDE9 中国仓鼠卵巢细胞系来表征 BAY 73-6691 的细胞活性,该细胞系有效穿透细胞以抑制细胞内 PDE9 活性 (Wunder 等人,2005)。

抗癌活性

另一项研究重点关注新型氟代取代苯并吡喃化合物的合成,这些化合物针对包括肺癌、乳腺癌和中枢神经系统癌症在内的人类癌细胞系进行了测试。这些化合物在低浓度下表现出抗癌活性,提示在癌症化疗中具有潜在用途 (Hammam 等人,2005)。

抗炎和抗伤害感受活性

噻唑并[3,2-a]嘧啶衍生物经过设计和合成,显示出显着的抗炎和抗伤害感受活性。该研究重点关注芳环上经过修饰的化合物,与其他衍生物相比,这些化合物表现出增强的活性。这些发现表明此类化合物在治疗炎症和疼痛方面具有治疗潜力 (Alam 等人,2010)。

GPR39 激动剂

研究发现激酶抑制剂 LY2784544 和 GSK2636771 是新型 GPR39 激动剂,它们的活性受锌的变构调节。这些化合物与它们在全细胞测定中针对激酶的活性相比,表现出更有效的活性,这提示锌在 GPR39 激活中具有意想不到的作用 (Sato 等人,2016)。

未来方向

The compound and its related derivatives have potential for further exploration, particularly as inhibitors of TRKs . These proteins are associated with various types of cancer, suggesting potential applications in cancer treatment .

作用机制

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s interaction with TRKs leads to the inhibition of these pathways, thereby potentially preventing the proliferation and differentiation of cancer cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKs, leading to the potential prevention of cell proliferation and differentiation . This could potentially inhibit the growth of cancer cells and prevent the development of tumors .

属性

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O/c1-18-12-10(5-17-18)13(20)19(7-16-12)6-8-2-3-9(15)4-11(8)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIZFPXVDASOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。